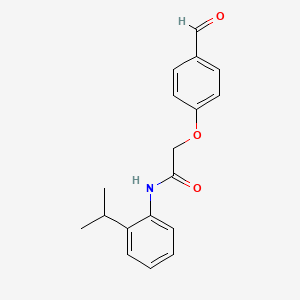![molecular formula C19H24N2O B5703581 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol are primarily mediated through its interaction with the dopamine D4 receptor. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may interact with multiple receptors. However, one limitation of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could focus on several areas, including the development of more selective compounds that target the dopamine D4 receptor, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action at the molecular and cellular levels.
In conclusion, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release, and its advantages and limitations make it a useful tool for lab experiments. Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could lead to the development of more effective treatments for neurological disorders and a better understanding of the underlying mechanisms of these disorders.
Métodos De Síntesis
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-hydroxy-4-methylbenzaldehyde with 2,5-dimethylpiperazine to form the intermediate 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol. This intermediate is then subjected to further chemical reactions to produce 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol.
Aplicaciones Científicas De Investigación
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and ADHD. Several preclinical studies have demonstrated the efficacy of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in reducing symptoms associated with these disorders.
Propiedades
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-7-8-16(2)18(13-15)21-11-9-20(10-12-21)14-17-5-3-4-6-19(17)22/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZJXUFCPSGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429125 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)



![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)




![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)


